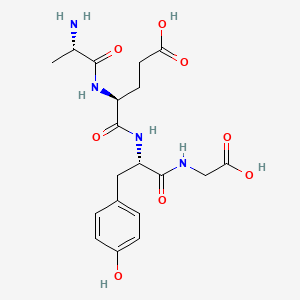

H-Ala-Glu-Tyr-Gly-OH

Description

Structure

3D Structure

Properties

CAS No. |

84692-81-9 |

|---|---|

Molecular Formula |

C19H26N4O8 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H26N4O8/c1-10(20)17(29)22-13(6-7-15(25)26)19(31)23-14(18(30)21-9-16(27)28)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,30)(H,22,29)(H,23,31)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |

InChI Key |

YQHOVSUJJZROSW-BPNCWPANSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Analysis: Epitalon (Ala-Glu-Asp-Gly) vs. Analog Ala-Glu-Tyr-Gly

Executive Summary

This technical guide provides a comparative analysis between the established bioregulator Epitalon (Ala-Glu-Asp-Gly) and its structural analog Ala-Glu-Tyr-Gly (AEYG) . While Epitalon is a well-characterized synthetic tetrapeptide known for telomerase activation and chromatin modulation, the AEYG analog represents a significant physicochemical shift at position 3, substituting the acidic Aspartate (D) with the aromatic, hydrophobic Tyrosine (Y).

This guide is designed for drug development professionals and researchers investigating Structure-Activity Relationships (SAR) . It explores how this single amino acid substitution alters molecular topology, predicted receptor affinity, and synthetic protocols.

Molecular Profiling & Physicochemical Divergence

The core difference between these two peptides lies in the side chain at position 3. This substitution fundamentally alters the peptide's interaction potential with DNA and histone proteins.

Table 1: Physicochemical Comparison

| Feature | Epitalon (Reference) | AEYG (Analog) | Impact of Change |

| Sequence | Ala-Glu-Asp-Gly (AEDG) | Ala-Glu-Tyr-Gly (AEYG) | D3 |

| Molecular Weight | 390.35 g/mol | 438.43 g/mol | Increase in mass due to phenol ring. |

| Side Chain @ Pos 3 | Aspartate ( | Tyrosine ( | Acidic |

| Isoelectric Point (pI) | ~3.05 (Acidic) | ~4.10 (Less Acidic) | Reduced anionic character at physiological pH. |

| Hydrophobicity | Low (Hydrophilic) | Moderate (Amphipathic) | Improved membrane permeability potential. |

| Net Charge (pH 7.4) | -2 (Glu, Asp) | -1 (Glu) | Loss of one negative charge. |

Structural Implications

-

Epitalon (AEDG): The Aspartate residue provides a critical negative charge that mimics the phosphate backbone of DNA, facilitating competitive displacement or electrostatic interaction with Histone H1.

-

AEYG Analog: The Tyrosine residue introduces a bulky aromatic ring. This removes the electrostatic mimicry of DNA but introduces potential for

stacking interactions with aromatic residues in receptor pockets or DNA bases.

Mechanism of Action: Established vs. Predicted

Epitalon: The Chromatin Derepression Model

Epitalon functions by binding to the histone octamer (specifically H1 and H3), relaxing the chromatin structure. This "opening" of the chromatin allows transcription factors (like E2F1) to access the TERT gene promoter, leading to telomerase expression.

Key Mechanism: Electrostatic interaction between the anionic Asp/Glu residues and the cationic Lys/Arg residues on histone tails.

AEYG Analog: SAR Hypothesis

Substituting Asp for Tyr disrupts the "anionic clamp" mechanism.

-

Loss of Affinity: The AEYG analog is predicted to have reduced affinity for the basic histone tails due to the loss of the negative charge at position 3.

-

Gain of Function (Theoretical): The Tyrosine hydroxyl group acts as a hydrogen bond donor/acceptor and a potential phosphorylation site. This could redirect the peptide's affinity toward hydrophobic pockets in nuclear receptors (e.g., NR2F6) rather than non-specific histone binding.

Visualization: Epitalon Signaling Pathway

The following diagram illustrates the established pathway for Epitalon and the predicted divergence for the AEYG analog.

Figure 1: Comparative signaling logic. Epitalon relies on electrostatic histone displacement, while AEYG likely exhibits altered target specificity due to aromaticity.

Chemical Synthesis Protocols (SPPS)

Both peptides are synthesized using Fmoc Solid-Phase Peptide Synthesis (SPPS). However, the specific side-chain protection strategies differ.

Synthesis Challenges

-

Epitalon (Asp): Risk of Aspartimide formation .[1] This is a cyclization side reaction where the nitrogen of the glycine attacks the ester of the aspartic acid side chain.

-

Mitigation: Use Fmoc-Asp(OMpe)-OH or add 0.1M HOBt to the deprotection cocktail.

-

-

AEYG (Tyr): Risk of O-acylation or alkylation of the phenolic hydroxyl.

-

Mitigation: Use Fmoc-Tyr(tBu)-OH. The t-Butyl protection is robust and removed simultaneously with the resin cleavage.

-

Step-by-Step Protocol (0.1 mmol Scale)

-

Resin Loading:

-

Use Wang Resin pre-loaded with Fmoc-Gly-OH (0.6-0.8 mmol/g).

-

Swell resin in DMF for 30 mins.

-

-

Deprotection (Common):

-

Reagent: 20% Piperidine in DMF.

-

Cycle: 2 x 10 min. Wash 5x with DMF.

-

-

Coupling Cycles:

-

Activator: HBTU (0.4 mmol) / DIPEA (0.8 mmol).

-

Amino Acids (4-fold excess):

-

Cycle 1: Fmoc-Asp(OtBu)-OH OR Fmoc-Tyr(tBu)-OH.

-

Cycle 2: Fmoc-Glu(OtBu)-OH.

-

Cycle 3: Fmoc-Ala-OH.

-

-

Note: For Epitalon, ensure base concentration is controlled during Asp coupling to minimize racemization.

-

-

Cleavage & Deprotection:

-

Cocktail: TFA (95%) / TIPS (2.5%) / H2O (2.5%).

-

Time: 2-3 hours at Room Temp.

-

Precipitation: Cold Diethyl Ether.

-

Visualization: Synthesis Workflow

Figure 2: SPPS workflow highlighting the critical divergence point at the amino acid selection step.

Experimental Validation: TRAP Assay

To validate the functional difference between Epitalon and AEYG, a Telomeric Repeat Amplification Protocol (TRAP) assay is the gold standard.

Protocol Overview

-

Cell Culture: Treat human fibroblasts (e.g., MRC-5) with Epitalon (100 ng/mL) and AEYG (100 ng/mL) for 72 hours.

-

Lysis: Lyse cells using CHAPS lysis buffer. Keep on ice to preserve telomerase activity.

-

Extension: Incubate cell extract with a TS primer (non-telomeric sequence) at 30°C for 30 mins. If active, telomerase adds TTAGGG repeats.

-

Amplification: Add CX primer (complementary to repeats) and perform PCR.

-

Detection: Run products on a 12% non-denaturing polyacrylamide gel.

Expected Result:

-

Epitalon: Characteristic 6-bp ladder indicating telomerase activity.

-

AEYG: If the Asp

Tyr substitution disrupts histone binding, the ladder intensity should be significantly lower or absent, confirming the necessity of the acidic residue for this specific pathway.

References

-

Khavinson, V. K., et al. (2003). "Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells." Bulletin of Experimental Biology and Medicine.

-

Anisimov, V. N., et al. (2011). "Peptide regulation of aging: 35-year experience of development of peptide bioregulators." Biogerontology.

-

Khavinson, V. K. (2002). "Peptides and Aging."[2] Neuro Endocrinology Letters.

-

PubChem Database. (2024). "Epitalon (Ala-Glu-Asp-Gly) Compound Summary." National Library of Medicine.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.

Sources

physicochemical properties of H-Ala-Glu-Tyr-Gly-OH

An In-Depth Technical Guide to the Physicochemical Properties of H-Ala-Glu-Tyr-Gly-OH

Executive Summary

The tetrapeptide H-Ala-Glu-Tyr-Gly-OH, composed of Alanine, Glutamic Acid, Tyrosine, and Glycine, serves as a valuable model for understanding the behavior of more complex peptides in research and pharmaceutical development. Its structure, featuring a combination of hydrophobic (Alanine), acidic (Glutamic Acid), aromatic (Tyrosine), and simple (Glycine) residues, presents a unique set of physicochemical characteristics. This guide provides a comprehensive analysis of these properties, including its isoelectric point, solubility, stability, and spectroscopic signature. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to characterize, formulate, and utilize this peptide or others with similar structural motifs.

The Tetrapeptide: Structure and Foundational Properties

Molecular Insignia

The primary structure of a peptide dictates its fundamental physicochemical identity. H-Ala-Glu-Tyr-Gly-OH is a linear sequence of four amino acids linked by peptide bonds. Each residue contributes distinct chemical features:

-

Alanine (Ala): A small, nonpolar amino acid, contributing to the peptide's overall hydrophobic character.

-

Glutamic Acid (Glu): An acidic amino acid with a carboxyl group in its side chain, imparting a negative charge at physiological pH and influencing the peptide's isoelectric point and solubility.

-

Tyrosine (Tyr): An aromatic amino acid with a phenolic hydroxyl group. This residue is the primary chromophore for UV-Vis spectroscopic analysis and is a potential site for chemical modifications and oxidative degradation.

-

Glycine (Gly): The simplest amino acid with no side chain, providing conformational flexibility to the peptide backbone.[1]

The interplay of these residues governs the peptide's behavior in various solution environments.

Core Molecular Data

A precise understanding of the peptide's molecular formula and weight is the bedrock for all quantitative studies. These values are derived from the sum of the constituent amino acids, accounting for the loss of three water molecules during the formation of the three peptide bonds.

| Property | Value | Derivation |

| Sequence | H-Ala-Glu-Tyr-Gly-OH | N-terminus: Alanine, C-terminus: Glycine |

| Molecular Formula | C₁₉H₂₆N₄O₈ | Sum of atomic constituents of Ala, Glu, Tyr, Gly minus 3x H₂O |

| Molecular Weight | 438.44 g/mol | Sum of residue weights: 71.08 + 129.11 + 163.18 + 57.05 + 18.02 (termini) |

Isoelectric Point (pI) and Net Charge Profile

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[2] This parameter is arguably the most critical physicochemical property, as it dictates solubility, aggregation propensity, and behavior in electrophoretic and chromatographic systems. At the pI, the peptide exists as a zwitterion, containing an equal number of positive and negative charges.[2]

Theoretical pI Calculation: A Causal Analysis

The pI is determined by the pKa values of all ionizable groups within the peptide. For H-Ala-Glu-Tyr-Gly-OH, there are four such groups: the N-terminal α-amino group (Ala), the C-terminal α-carboxyl group (Gly), the side-chain carboxyl group (Glu), and the side-chain phenolic group (Tyr).

Authoritative Grounding: The pKa values of terminal and side-chain groups in a peptide are influenced by their local chemical environment and differ from those of free amino acids. It is crucial to use pKa values specifically established for peptide contexts.[3]

Step-by-Step pI Estimation:

-

Identify Ionizable Groups and Their pKa Values:

-

α-COOH (C-terminus, Gly): ~3.1

-

γ-COOH (Glu side chain): ~4.3

-

α-NH₃⁺ (N-terminus, Ala): ~8.0

-

Phenolic OH (Tyr side chain): ~10.0

-

-

Determine the Charge State at Various pH Levels: The net charge of the peptide is calculated by stepping through the pH range defined by the pKa values.

-

At pH < 3.1: All carboxyl groups are protonated (charge 0), and the amino group is protonated (charge +1). Net Charge = +1 .

-

At pH between 3.1 and 4.3: The C-terminal carboxyl is deprotonated (-1), while the Glu side chain remains protonated (0) and the amino group is protonated (+1). Net Charge = 0 .

-

At pH between 4.3 and 8.0: Both carboxyl groups are deprotonated (-2), and the amino group is protonated (+1). Net Charge = -1 .

-

At pH between 8.0 and 10.0: Both carboxyl groups are deprotonated (-2), and the amino group is neutral (0). Net Charge = -2 .

-

At pH > 10.0: All three carboxyl and phenolic groups are deprotonated (-3), and the amino group is neutral (0). Net Charge = -3 .

-

-

Calculate the pI: The zwitterionic, or net-neutral, state exists between pH 3.1 and 4.3. The pI is the average of the two pKa values that bracket this neutral state.[4]

-

pI = (pKa₁ + pKa₂) / 2 = (3.1 + 4.3) / 2 = 3.7

-

This low pI indicates that the peptide will carry a net negative charge under typical physiological conditions (pH ~7.4).

Caption: Logical workflow for the theoretical calculation of the isoelectric point (pI).

Experimental Protocol: pI Determination by Isoelectric Focusing (IEF)

Expertise & Experience: While theoretical calculation provides a strong estimate, experimental verification is essential as local interactions can slightly shift pKa values.[5] Capillary Isoelectric Focusing (cIEF) is a high-resolution technique for this purpose.

Methodology:

-

Sample Preparation: Dissolve lyophilized H-Ala-Glu-Tyr-Gly-OH in deionized water to a final concentration of 1-2 mg/mL.

-

Capillary and Ampholyte Preparation:

-

Use a neutral-coated capillary to minimize electroosmotic flow.

-

Prepare a solution containing the peptide sample, a mixture of carrier ampholytes (e.g., pH 3-10 range for initial screening), and pI markers with known isoelectric points.

-

-

Focusing Step:

-

Inject the sample mixture into the capillary.

-

Apply a high voltage (e.g., 25-30 kV). The carrier ampholytes will migrate in the electric field to their respective pI values, establishing a stable pH gradient.

-

The peptide will migrate through this gradient until it reaches the pH that equals its pI, where its net charge is zero, and migration ceases.

-

-

Mobilization and Detection:

-

After focusing is complete, mobilize the focused zones past a detector (typically UV absorbance at 280 nm) using either pressure or chemical means.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the migration time of the pI markers against their known pI values.

-

Determine the pI of H-Ala-Glu-Tyr-Gly-OH by interpolating its migration time on the calibration curve.

-

Solubility Profile

pH-Dependent Solubility

The solubility of a peptide is critically dependent on its ionization state and, therefore, on the solution's pH relative to its pI.

-

At the pI (pH ≈ 3.7): The peptide has a net charge of zero. The lack of electrostatic repulsion between molecules allows intermolecular forces (like hydrophobic interactions and hydrogen bonding) to dominate, leading to minimal solubility and a high propensity for aggregation or precipitation.[2][6]

-

Away from the pI (pH < 3.7 or pH > 3.7): As the pH moves away from the pI, the peptide acquires a net positive (at low pH) or net negative (at high pH) charge. The resulting electrostatic repulsion between molecules overcomes cohesive forces, leading to a significant increase in solubility.

Given the presence of the hydrophilic Glutamic Acid residue, the peptide is expected to be reasonably soluble in aqueous solutions, particularly at neutral and basic pH where it is highly charged.

Experimental Protocol: Solubility Determination via UV-Vis Spectrophotometry

Trustworthiness: This protocol establishes equilibrium to ensure the measured concentration represents the true thermodynamic solubility at a given pH. The use of UV-Vis leverages the intrinsic chromophore (Tyrosine) for straightforward quantification.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).

-

Sample Preparation: Add an excess amount of the solid peptide to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow the system to reach equilibrium.

-

Separation of Solid and Liquid Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Serially dilute the supernatant with the corresponding buffer to bring the absorbance into the linear range of the spectrophotometer.

-

Measure the absorbance at ~275 nm (the λₘₐₓ of Tyrosine).

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the peptide has been previously determined.

-

-

Data Analysis: Plot the calculated solubility (e.g., in mg/mL) against pH to generate the peptide's pH-solubility profile.

Caption: Experimental workflow for determining the pH-dependent solubility of the peptide.

Stability Assessment

Peptide stability is a multifaceted issue encompassing both chemical integrity (resistance to bond cleavage and modification) and physical integrity (resistance to aggregation).

Chemical Stability: Key Degradation Pathways

-

Oxidation: The Tyrosine residue is the most likely site of chemical degradation. Its phenolic side chain is susceptible to oxidation by light, heat, or trace metal ions, which can lead to the formation of dityrosine cross-links and subsequent aggregation.[7] The presence of the adjacent Glutamic Acid, with its ability to chelate metal ions, may accelerate metal-catalyzed oxidation.[7][8]

-

Hydrolysis: Like all peptides, H-Ala-Glu-Tyr-Gly-OH is susceptible to hydrolysis of its peptide bonds under harsh acidic or basic conditions, leading to fragmentation. Studies on peptides containing glutamic acid have shown that it can sometimes participate in hydrolysis, although this is more pronounced in different structural contexts.[9]

Physical Stability: Aggregation Propensity

Aggregation is a critical failure mode for peptide therapeutics, leading to loss of efficacy and potential immunogenicity.

-

Influence of pI: As previously noted, the propensity for aggregation is highest near the pI (pH ≈ 3.7), where electrostatic repulsions are minimized.[6]

-

Role of Residues: The aromatic Tyrosine residue can promote aggregation through π-π stacking interactions, while the hydrophobic Alanine residue can contribute via hydrophobic interactions.[6] Computational tools can predict aggregation-prone regions by analyzing sequence-based physicochemical properties.[10]

Experimental Protocol: Stability-Indicating RP-HPLC Method

Expertise & Experience: A stability-indicating method is one that can accurately separate the intact peptide from all potential degradation products without interference. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application.[11][12]

Methodology:

-

System Setup:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are versatile and provide good retention for a wide range of peptides.[12]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape and resolution.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Detector: UV detector set to 220 nm (for peptide backbone) and 275 nm (for Tyrosine side chain).

-

-

Forced Degradation Study:

-

Prepare stock solutions of the peptide in a suitable buffer.

-

Expose aliquots of the stock solution to various stress conditions:

-

Acid/Base Hydrolysis: 0.1 M HCl / 0.1 M NaOH at 40 °C.

-

Oxidation: 0.1% H₂O₂ at room temperature.

-

Thermal: 60 °C.

-

Photolytic: Exposure to high-intensity light (ICH Q1B guidelines).

-

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid/base samples before injection.

-

-

Chromatographic Analysis:

-

Inject the stressed samples onto the HPLC system.

-

Elute the peptide and its degradants using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 20 minutes).

-

Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the main peak (intact peptide).

-

-

Method Validation:

-

Confirm that the peaks for degradants are well-resolved from the main peak (Resolution ≥ 2.0).[11]

-

Perform peak purity analysis using a diode array detector to ensure the main peak does not co-elute with any degradants.

-

Caption: Workflow for a forced degradation study using RP-HPLC to assess peptide stability.

Summary and Concluding Remarks

The are a direct consequence of its amino acid composition and sequence. The data and protocols presented herein provide a robust framework for its comprehensive characterization.

Summary of Key Physicochemical Properties:

| Parameter | Predicted/Typical Value | Key Influencing Factors | Experimental Technique |

| Molecular Weight | 438.44 g/mol | Amino acid composition | Mass Spectrometry |

| Isoelectric Point (pI) | ~3.7 | Glu side chain, N/C-termini | Isoelectric Focusing (IEF) |

| Solubility | Minimum at pI, high at pH > 5 | Net molecular charge | UV-Vis Spectrophotometry |

| Chemical Stability | Susceptible to oxidation | Tyrosine residue | RP-HPLC |

| Physical Stability | Prone to aggregation near pI | Hydrophobic/aromatic residues | Dynamic Light Scattering, RP-HPLC |

| UV λₘₐₓ | ~275 nm | Tyrosine aromatic ring | UV-Vis Spectrophotometry |

Understanding these properties is not merely an academic exercise; it is fundamental to the successful application of this peptide in any scientific context. For drug development professionals, this knowledge informs every stage of the pipeline, from initial handling and purification to formulation design, stability testing, and predicting in vivo behavior. For researchers, it ensures the reliability of experimental results by enabling proper sample preparation and storage. This guide, therefore, equips the scientist with the necessary theoretical understanding and practical methodologies to confidently work with H-Ala-Glu-Tyr-Gly-OH and other peptides of interest.

References

-

ResearchGate. (n.d.). Physicochemical properties of the peptides with potential biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Retrieved from [Link]

-

Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

ACS Publications. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved from [Link]

-

Clutch Prep. (2022, May 4). Isoelectric Point of a Peptide Explained. Retrieved from [Link]

-

PepDraw. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Retrieved from [Link]

-

ACS Publications. (n.d.). A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14. Journal of Chemical Education. Retrieved from [Link]

-

PubMed. (n.d.). Use of the soluble peptide gamma-L-glutamyl-L-tyrosine to provide tyrosine in total parenteral nutrition in rats. Retrieved from [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Retrieved from [Link]

-

YouTube. (2024, April 16). Peptide Isoelectric Point with pI Shortcut. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2014, February 17). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). H-Gly-Ala-Tyr-OH. PubChem. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

- (n.d.).

-

Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

-

NIH National Center for Biotechnology Information. (n.d.). Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences. Retrieved from [Link]

-

BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Retrieved from [Link]

- (n.d.). HPLC of Peptides and Proteins.

-

PubMed. (n.d.). Infusion of dipeptides as nutritional substrates for glutamine, tyrosine, and branched-chain amino acids in patients with acute pancreatitis. Retrieved from [Link]

-

PubMed. (n.d.). Ultraviolet absorption spectroscopy of peptides. Retrieved from [Link]

- (2026, February 1).

-

University of Cambridge. (n.d.). Prediction of the Absolute Aggregation Rates of Amyloidogenic Polypeptide Chains. Retrieved from [Link]

-

Eppendorf. (2019, September 18). Photometric Quantification of Proteins in Aqueous Solutions via UV-Vis Spectroscopy. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. Retrieved from [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. pepdraw.com [pepdraw.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioprocessintl.com [bioprocessintl.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biovera.com.au [biovera.com.au]

- 12. wheretofindpeptides.com [wheretofindpeptides.com]

Technical Guide: Isoelectric Point Determination for Acidic Peptides

Case Study: Ala-Glu-Tyr-Gly (AEYG)

Executive Summary

The isoelectric point (pI) is a critical physicochemical parameter in drug development, governing peptide solubility, aggregation propensity, and purification strategy. This guide provides a rigorous technical analysis of the pI for the tetrapeptide Alanyl-Glutamyl-Tyrosyl-Glycine (Ala-Glu-Tyr-Gly) .

By synthesizing theoretical derivation with experimental validation, this document serves as a blueprint for researchers characterizing acidic peptides. The calculated pI for Ala-Glu-Tyr-Gly is approximately 3.30 , placing it in the acidic regime. This value dictates that the peptide will be negatively charged at physiological pH (7.4), necessitating specific buffering strategies during formulation and analysis.

Part 1: Structural Analysis & Theoretical Framework

1.1 Chemical Architecture

To accurately determine the pI, we must first identify all ionizable groups within the sequence. The peptide bond formation eliminates the internal amino and carboxyl groups, leaving only the termini and specific side chains as ionizable species.

| Position | Residue | Group Type | Ionizable Moiety | Charge (Protonated) | Charge (Deprotonated) |

| N-Terminus | Alanine (Ala) | +1 | 0 | ||

| Residue 2 | Glutamic Acid (Glu) | 0 | -1 | ||

| Residue 3 | Tyrosine (Tyr) | Phenolic Hydroxyl | 0 | -1 | |

| C-Terminus | Glycine (Gly) | 0 | -1 |

1.2 Selection of pKa Constants

The accuracy of a pI calculation depends entirely on the dissociation constants (

Selected pKa Values for Calculation:

-

-Carboxyl (C-term, Gly):

-

-Carboxyl (Glu Side Chain):

-

-Amino (N-term, Ala):

-

Phenolic Hydroxyl (Tyr Side Chain):

Technical Insight: Tyrosine is included in the structural analysis for rigor, but as shown below, its high pKa means it remains protonated (neutral) in the acidic region where the pI is found.

Part 2: Computational Derivation (The "Net Charge" Method)

The isoelectric point is the pH at which the net charge (

2.1 Step-by-Step Charge Analysis

Step 1: pH < 2.34 (Highly Acidic)

-

N-term: Protonated (+1)

-

C-term: Protonated (0)

-

Glu Side Chain: Protonated (0)

-

Tyr Side Chain: Protonated (0)

-

Net Charge:

[4]

Step 2: 2.34 < pH < 4.25 (First Transition)

-

As pH rises above 2.34, the most acidic group (C-term) deprotonates.

-

N-term: Protonated (+1)

-

C-term: Deprotonated (-1)

-

Glu Side Chain: Protonated (0)

-

Tyr Side Chain: Protonated (0)

-

Net Charge:

[2][4] -

Note: This is the zwitterionic state.

Step 3: 4.25 < pH < 9.69 (Second Transition)

-

As pH rises above 4.25, the Glu side chain deprotonates.

-

N-term: Protonated (+1)

-

C-term: Deprotonated (-1)

-

Glu Side Chain: Deprotonated (-1)

-

Tyr Side Chain: Protonated (0)

-

Net Charge:

[4]

2.2 The Calculation

Since the neutral (zwitterionic) species exists between the deprotonation of the C-terminus (

Calculated pI

2.3 Visualization of Logic Flow

The following diagram illustrates the algorithmic logic used to determine the pI for this specific peptide.

Figure 1: Algorithmic logic for determining the isoelectric point of Ala-Glu-Tyr-Gly.

Part 3: Experimental Validation Protocols

While theoretical calculation is sufficient for initial screening, regulatory filing requires experimental validation. The gold standard for peptide pI determination is Capillary Isoelectric Focusing (cIEF) .

3.1 Protocol: cIEF for Acidic Peptides

This protocol is designed to resolve low-pI peptides, a challenging region due to electroosmotic flow (EOF) instability at low pH.

Reagents:

-

Ampholytes: Broad range (pH 3-10) mixed with narrow range (pH 2.5-5.0) to enhance resolution in the acidic region.

-

pI Markers: Synthetic small molecule markers at pI 2.85 and 4.65 (bracketing the target).

-

Anolyte: 200 mM Phosphoric Acid.

-

Catholyte: 300 mM Sodium Hydroxide.

-

Polymer Additive: Methyl cellulose (0.35%) to suppress EOF.

Workflow:

-

Sample Prep: Dissolve Ala-Glu-Tyr-Gly in deionized water (0.5 mg/mL). Mix with ampholyte solution and internal pI markers.

-

Focusing: Inject into a neutral-coated capillary. Apply 25 kV for 15 minutes. The peptide will migrate until it reaches the pH zone matching its pI (approx 3.3).

-

Mobilization: Apply chemical mobilization (changing the anolyte) or pressure mobilization to push the focused bands past the UV detector (280 nm).

-

Data Analysis: Plot migration time vs. pI of markers. Interpolate the pI of Ala-Glu-Tyr-Gly.

3.2 Workflow Diagram (cIEF)

Figure 2: Capillary Isoelectric Focusing (cIEF) workflow for experimental pI verification.

Part 4: Implications for Drug Development

Understanding that Ala-Glu-Tyr-Gly has a pI of 3.30 has immediate consequences for downstream development:

-

Solubility: The peptide will have minimum solubility near pH 3.3. Formulation buffers should be maintained at pH > 5.0 or pH < 2.0 to ensure net charge and prevent aggregation.

-

Purification (Ion Exchange):

-

Anion Exchange (AEX): At pH 7.0, the peptide is negatively charged (Net

-1 to -2). It will bind to a positively charged resin (e.g., Q Sepharose). -

Cation Exchange (CEX): To bind to a CEX column, the buffer pH must be < 3.0.

-

-

Stability: The presence of Tyrosine and Glutamic acid makes the peptide susceptible to oxidation and cyclization (pyroglutamate formation) if left in acidic conditions for extended periods.

References

-

Kozlowski, L. P. (2016). IPC – Isoelectric Point Calculator.[5][6][7] Biology Direct, 11(1), 55. [8]

-

Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values. University of Calgary.

-

Righetti, P. G. (2004). Determination of the isoelectric point of proteins by capillary isoelectric focusing.[7][9] Journal of Chromatography A, 1037(1-2), 491-499.

-

Agilent Technologies. (2014). Principles and Applications of Capillary Isoelectric Focusing. Agilent Technical Overview.

Sources

- 1. homework.study.com [homework.study.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Capillary Isoelectric Focusing (cIEF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. youtube.com [youtube.com]

- 5. isoelectric.org [isoelectric.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. IPC - Isoelectric Point Calculator | bioRxiv [biorxiv.org]

- 8. IPC - Isoelectric Point Calculator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]

Technical Guide: Identification and Characterization of H-Ala-Glu-Tyr-Gly-OH

The following technical guide is structured to address the identification, characterization, and validation of the tetrapeptide H-Ala-Glu-Tyr-Gly-OH .

Executive Summary

The tetrapeptide H-Ala-Glu-Tyr-Gly-OH (AEYG) represents a specific sequence often encountered as a bioactive fragment within larger protein hydrolysates (e.g., from Isochrysis zhanjiangensis) or as a synthetic standard in proteomic workflows. Unlike common small molecules, short peptide sequences frequently lack widely indexed CAS Registry Numbers in public domains unless they have reached a specific threshold of commercial or pharmaceutical relevance.

This guide provides the definitive physicochemical "Identity Card" for H-Ala-Glu-Tyr-Gly-OH, a protocol for authoritative CAS retrieval, and the required analytical validation steps to confirm its identity in a research setting.

Chemical Identity & Physicochemical Properties

Before initiating a database search, the researcher must establish the "ground truth" of the molecule. The following data is calculated based on the specific sequence L-Alanyl-L-glutamyl-L-tyrosyl-glycine .

Table 1: Physicochemical Identity Card

| Property | Value | Notes |

| Sequence | H-Ala-Glu-Tyr-Gly-OH | AEYG (1-letter code) |

| Molecular Formula | C₁₉H₂₆N₄O₈ | Calculated from residue composition |

| Average Mass | 438.43 Da | Weighted average of isotopes |

| Monoisotopic Mass | 438.1751 Da | Critical for High-Res Mass Spec (HRMS) |

| Isoelectric Point (pI) | ~3.82 | Predicted; Acidic due to Glutamate (E) |

| Net Charge at pH 7.0 | -1.0 | Deprotonated C-term and Glu side chain |

| Hydrophobicity | Mixed | Ala/Gly (Neutral), Tyr (Aromatic/Polar), Glu (Charged) |

Structural Logic

The sequence is linear. The N-terminus (Alanine) bears a free amine, and the C-terminus (Glycine) bears a free carboxylic acid.

-

Ala (A): Provides a small, non-polar start.

-

Glu (E): Introduces negative charge and solubility.

-

Tyr (Y): Provides UV absorbance (280 nm) and a site for potential phosphorylation.

-

Gly (G): Provides flexibility at the C-terminus.

CAS Number Search & Identification Protocol

Finding the CAS number for a tetrapeptide requires a hierarchical approach. Public databases (PubChem) often fail for specific short sequences. The following protocol ensures exhaustive identification.

Step 1: Exact Sequence Search (SciFinder-n / STN)

-

Tool: CAS SciFinder-n (Subscription required).

-

Method: Do not search by name. Search by Structure (using the sequence editor) or Exact Sequence string .

-

Query: Ala-Glu-Tyr-Gly (ensure L-configuration is specified).

-

Outcome: If a CAS exists, it will appear here. If not, the peptide is considered "Novel" or "Unregistered" in the CAS registry.

-

Note: Closely related peptides like H-Gly-Ala-Tyr-OH have known CAS numbers (e.g., 92327-84-9), but sequence order is absolute. AEYG is distinct from GAY.

-

Step 2: Homology & Fragment Search

If the exact CAS is elusive, identify the sequence as a fragment of known bioactives.

-

Parent Protein: AEYG is the N-terminal core of the antioxidant decapeptide Asn-Asp-Ala-Glu-Tyr-Gly-Ile-Cys-Gly-Phe (NDAEYGICGF) isolated from the microalga Isochrysis zhanjiangensis [1].

-

Implication: If purchasing, you may need to request "Custom Synthesis" using the sequence AEYG rather than a catalog number.

Step 3: Systematic Naming (IUPAC)

For regulatory filings in the absence of a CAS, use the systematic name: L-Alanyl-L-glutamyl-L-tyrosyl-glycine

Analytical Validation Workflow

When synthesizing or identifying H-Ala-Glu-Tyr-Gly-OH, you cannot rely solely on a label. You must validate the structure using the following self-validating system.

A. Mass Spectrometry (LC-MS/MS)

The definitive identification method is fragmentation analysis.

-

Precursor Ion: Look for [M+H]⁺ = 439.18 m/z .

-

Fragmentation Pattern (b-ions and y-ions):

-

y3 ion: Glu-Tyr-Gly (Cleavage at Ala-Glu bond).

-

b2 ion: Ala-Glu (Cleavage at Glu-Tyr bond).

-

Immonium Ion (Tyr): Look for a sharp peak at 136.0 m/z (Tyrosine side chain characteristic).

-

B. HPLC Retention Time Prediction

Due to the Glutamate (Glu) residue, this peptide is hydrophilic.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Prediction: AEYG will elute early (low % B) due to the polarity of Glu and Gly, compared to more hydrophobic peptides.

Visualization: Identification Logic Flow

The following diagram illustrates the decision matrix for identifying and validating the peptide when a CAS number is not immediately apparent.

Figure 1: Decision matrix for the identification, database retrieval, and analytical validation of the AEYG tetrapeptide.

Biological Context & Significance

While H-Ala-Glu-Tyr-Gly-OH may not have a high-profile independent CAS number, its sequence is biologically significant.

-

Antioxidant Activity: The sequence is the N-terminal anchor of the peptide NDAEYGICGF , purified from the microalga Isochrysis zhanjiangensis.[1] This parent peptide has demonstrated significant hepatoprotective effects against alcohol-induced injury in HepG2 cells [1].[1]

-

Structural Motifs: The Glu-Tyr (EY) motif is often critical in signal transduction, serving as a potential substrate for tyrosine kinases, where the adjacent Glutamate can influence kinase specificity.

Recommendation for Researchers

If you intend to use this peptide for therapeutic research:

-

Order as Custom Synthesis: Do not rely on finding a catalog number. Provide the sequence H-Ala-Glu-Tyr-Gly-OH and the CAS-verified salt form (e.g., TFA salt or Acetate salt) to the vendor.

-

Purity Check: Ensure >95% purity via HPLC to avoid contamination from truncated sequences (e.g., H-Glu-Tyr-Gly-OH) which lack the N-terminal Alanine.

References

-

Chen, Z., et al. (2020).[2] "Antioxidant Peptide Purified from Enzymatic Hydrolysates of Isochrysis zhanjiangensis and Its Protective Effect against Ethanol Induced Oxidative Stress of HepG2 Cells." Marine Drugs. Available at: [Link]

-

PubChem Compound Summary. (2024). "Peptide Structure Search and Physicochemical Properties." National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Optimized Solubilization Protocols for H-Ala-Glu-Tyr-Gly-OH

Topic: Optimized Solubilization Protocols for the Acidic Tetrapeptide H-Ala-Glu-Tyr-Gly-OH Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tetrapeptide H-Ala-Glu-Tyr-Gly-OH (AEYG) presents a specific solubilization challenge characterized by the interplay between its acidic residue (Glutamic acid) and its aromatic, potentially hydrophobic residue (Tyrosine).

The optimal solvent for H-Ala-Glu-Tyr-Gly-OH is a basic aqueous buffer, specifically 0.1% Ammonium Hydroxide (NH₄OH) or a neutral buffer like PBS (pH 7.4) adjusted to pH > 6.0.

While the peptide contains hydrophobic elements (Ala, Tyr), its net negative charge at physiological pH drives solubility. Acidic solvents (e.g., 0.1% TFA) should be avoided as they approach the peptide's isoelectric point (pI ~3.2), leading to aggregation and precipitation.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular mechanics dictating the peptide's behavior in solution.

Peptide Characteristics[1][2][3][4][5][6][7]

-

Sequence: Alanine - Glutamic Acid - Tyrosine - Glycine

-

Formula: C₁₉H₂₆N₄O₈

-

Molecular Weight: ~438.4 g/mol

-

Key Functional Groups:

-

N-Terminus (Ala): Basic amine (pKa ~9.6).

-

Side Chain (Glu): Carboxylic acid (pKa ~4.2).

-

Side Chain (Tyr): Phenolic hydroxyl (pKa ~10.0), aromatic/hydrophobic.

-

C-Terminus (Gly): Carboxylic acid (pKa ~2.3).

-

The Isoelectric Point (pI) Trap

The critical factor for AEYG solubility is its pI.

-

At pH < 2.3 : The carboxyl groups are protonated (neutral), and the N-terminus is protonated (positive). Net Charge = +1. (Soluble but acidic).[1][2]

-

At pH ~3.2 (pI) : The C-terminus is negative, the N-terminus is positive, and the Glu side chain is largely neutral. The net charge approaches zero .[1][3][4]

-

Result: Minimal electrostatic repulsion

High risk of aggregation/precipitation.

-

-

At pH > 4.5 : Both carboxyl groups (C-term and Glu) are deprotonated (negative). The N-terminus is positive. Net Charge = -1.

-

Result: Strong electrostatic repulsion

Excellent Solubility .

-

Visualization: Charge State vs. Solubility

The following diagram illustrates the charge distribution logic that dictates our solvent choice.

Caption: Charge state transitions of H-Ala-Glu-Tyr-Gly-OH across pH gradients. Solubility is maximized when the peptide carries a net negative charge (pH > 6).

Experimental Protocols

Protocol A: Aqueous Solubilization (Preferred for Bioassays)

Application: Cell culture, enzymatic assays, and in vivo studies where organic solvents must be minimized.

Reagents:

-

Sterile Water (Milli-Q or equivalent).

-

0.1 M Ammonium Hydroxide (NH₄OH) or 1% Ammonium Bicarbonate.

-

1x PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Procedure:

-

Weighing: Accurately weigh the lyophilized peptide powder into a sterile microcentrifuge tube.

-

Note: Allow the peptide vial to equilibrate to room temperature before opening to prevent condensation.[1]

-

-

Initial Wetting: Add a minimal volume of 0.1 M NH₄OH to the powder. Use approximately 10-20% of the final target volume.

-

Agitation: Gently vortex or flick the tube until the solution is clear.

-

Observation: If the solution remains cloudy, add NH₄OH in 5 µL increments. Do not exceed 30% of the total volume.

-

-

Dilution: Slowly add sterile water or PBS (pH 7.4) to reach the final desired concentration (e.g., 1 mg/mL).[2]

-

Caution: Avoid adding acidic buffers directly to the concentrated stock, as this may locally drop the pH to the pI and cause crashing out.

-

-

QC Check: Inspect for particulates. Measure pH to ensure it remains near physiological levels (7.0 - 7.8) if used for cell culture.[7]

Protocol B: Organic Stock Preparation (High Concentration)

Application: Long-term storage or when high stock concentrations (>5 mg/mL) are required.

Reagents:

Step-by-Step Procedure:

-

Solvent Addition: Add anhydrous DMSO dropwise to the peptide powder.

-

Target: Dissolve at 100x the final assay concentration (e.g., 10 mM stock).

-

-

Dissolution: Vortex vigorously. The peptide should dissolve readily due to the disruption of intermolecular hydrogen bonds by DMSO.

-

Note on Tyrosine: DMSO is excellent for solubilizing the aromatic Tyrosine residue which can sometimes drive stacking interactions in water.

-

-

Dilution Strategy: When ready to use, dilute the DMSO stock at least 1:100 into the aqueous assay buffer.

-

Critical: Always add the organic stock to the aqueous buffer , not vice versa, to prevent transient high-concentration precipitation.

-

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon adding water | pH dropped near pI (~3.2). | Add 1-5 µL of 1% NH₄OH to raise pH. |

| Gel formation | High concentration (>10 mg/mL) causing H-bond networking. | Sonicate for 10s (on ice); dilute with more buffer. |

| Yellow discoloration | Oxidation of Tyrosine (rare in short term). | Discard. Use fresh stock. Store under N₂/Ar. |

| Insoluble particles | Salts from synthesis (TFA salts) interfering. | Centrifuge (10,000 x g, 5 min). Use supernatant. |

Workflow Logic for Failed Solubility

If the standard aqueous protocol fails, follow this decision matrix:

Caption: Decision matrix for troubleshooting stubborn solubility issues with AEYG peptide.

References

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. bachem.com [bachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

using Ala-Glu-Tyr-Gly as a tyrosine kinase substrate control

Application Note: Using Poly(Glu, Ala, Tyr) as a Universal Tyrosine Kinase Substrate Control [1][2]

Executive Summary

In tyrosine kinase research, the selection of an appropriate substrate control is critical for validating enzymatic activity, determining kinetic parameters (

This guide addresses the application of Poly(GAT) (typically a random copolymer in a 6:3:1 ratio of Glu:Ala:Tyr). Unlike the simpler Poly(Glu, Tyr) (4:1), the inclusion of Alanine introduces structural flexibility and hydrophobicity, making Poly(GAT) a superior substrate for a broader range of tyrosine kinases, including those that require specific steric spacing (e.g., certain receptor tyrosine kinases like EGFR and Insulin Receptor).

Note on Nomenclature: While the sequence "Ala-Glu-Tyr-Gly" is sometimes referenced in specific peptide motifs, the industry-standard "substrate control" containing these amino acids is the random copolymer Poly(Glu, Ala, Tyr) . This guide focuses on this copolymer as the validated control system.

Mechanism of Action & Scientific Rationale

The "Universal" Substrate Concept

Tyrosine kinases transfer the

-

Glutamic Acid (Glu): Provides a net negative charge, mimicking the acidic environment often found near phosphorylation sites. It also ensures high solubility in aqueous buffers.

-

Alanine (Ala): Acts as a neutral spacer. It disrupts potential helix formation, maintaining the polymer as a "random coil." This flexibility allows the kinase active site to access tyrosine residues without steric hindrance.

-

Tyrosine (Tyr): The phospho-acceptor.[3] In Poly(GAT) 6:3:1, the lower density of Tyr compared to Poly(Glu, Tyr) 4:1 reduces steric crowding of phosphate groups, potentially allowing for more complete phosphorylation.

Reaction Pathway Diagram

The following diagram illustrates the kinase reaction workflow using Poly(GAT) as a substrate.

Caption: Schematic of the phosphorylation reaction where Poly(GAT) serves as the phosphate acceptor. The random coil structure facilitates access by the kinase catalytic domain.

Preparation and Storage of Poly(GAT)

Critical Failure Point: Improper reconstitution is the #1 cause of assay variability. Poly(GAT) is highly acidic and can aggregate if not neutralized.

Protocol 1: Reconstitution of Poly(Glu, Ala, Tyr)

-

Reagents:

-

Poly(Glu, Ala, Tyr) Lyophilized Powder (e.g., Sigma P3899 or equivalent).

-

Sterile PBS (Phosphate Buffered Saline) or 50 mM Tris-HCl, pH 7.5.

-

Note: Do not use buffers containing divalent cations (Mg²⁺, Mn²⁺) for the stock solution, as they can cause precipitation over time.

-

-

Weighing: Weigh out the desired amount (e.g., 1 mg or 5 mg).

-

Dissolution: Add sterile PBS to achieve a concentration of 1 mg/mL to 5 mg/mL .

-

Troubleshooting: If the solution remains cloudy, the pH may be too low due to the glutamic acid content. Carefully add 1N NaOH dropwise until the solution clears (target pH 7.4–8.0).

-

Sonication: If small particles persist, sonicate in a water bath for 5–10 minutes.

-

-

Aliquot & Storage:

-

Divide into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6–12 months).

-

Avoid: Storing at 4°C for more than 1 week, as peptide hydrolysis can occur.

-

Experimental Protocols

Colorimetric/ELISA Assay (Standard Protocol)

This method uses an anti-phosphotyrosine antibody (e.g., PY20) coupled to HRP to detect phosphorylation.

Materials:

-

96-well microplate (High binding, e.g., Nunc Maxisorp).

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂ (optional), 1 mM DTT, 0.1 mM Na₃VO₄ (phosphatase inhibitor).

-

ATP Stock: 10 mM.

-

Detection Antibody: HRP-conjugated Anti-Phosphotyrosine (e.g., PY20-HRP).

Step-by-Step Procedure:

-

Coating: Dilute Poly(GAT) stock to 10–20 µg/mL in PBS. Add 100 µL/well. Incubate overnight at 4°C or 2 hours at 37°C.

-

Self-Validation: Include "No Substrate" wells to check for non-specific antibody binding.

-

-

Blocking: Wash plate 3x with PBS-T (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate 1 hour at RT.

-

Kinase Reaction:

-

Prepare Master Mix: Kinase Buffer + ATP (typically 10–100 µM final).

-

Add 50 µL of Kinase sample (diluted in buffer) to the coated wells.

-

Add 50 µL of Master Mix to start reaction.

-

Incubate 30–60 minutes at 30°C or RT.

-

-

Termination: Wash plate 3x with PBS-T containing 20 mM EDTA (to strip Mg²⁺ and stop the kinase).

-

Detection:

-

Add 100 µL/well of HRP-Anti-pTyr (1:1000–1:5000 in blocking buffer).

-

Incubate 1 hour at RT.

-

Wash 5x with PBS-T.

-

Add 100 µL TMB Substrate. Stop with 1N H₂SO₄ after 10–20 mins.

-

Read Absorbance at 450 nm.

-

TR-FRET / HTRF Assay (Homogeneous)

For HTS, a solution-phase assay is preferred. This uses a biotinylated Poly(GAT) or direct labeling.

Workflow Diagram:

Caption: Homogeneous Time-Resolved Fluorescence (HTRF) workflow. No washing steps are required.

Protocol Modifications for Poly(GAT):

-

Substrate Conc: Typically 200–500 nM (Biotin-Poly(GAT)).

-

ATP Conc: Use

apparent (usually 10–50 µM for most kinases). -

Optimization: Titrate Poly(GAT) to determine the "Hook Effect" point where excess substrate inhibits the FRET signal.

Data Analysis & Troubleshooting

Typical Results Table

When validating a new kinase batch, compare Poly(GAT) against Poly(Glu, Tyr) 4:1.

| Parameter | Poly(Glu, Ala, Tyr) 6:3:1 | Poly(Glu, Tyr) 4:1 | Interpretation |

| Solubility | High | High | Both are excellent for aqueous buffers. |

| Kinase Preference | EGFR, Insulin Receptor, Abl | Src, Zap70, Jak3 | Poly(GAT) is better for RTKs; Poly(GT) for cytosolic TKs. |

| Background (No ATP) | Low | Low | High background indicates antibody cross-reactivity. |

| Typically Higher for RTKs | Variable | Ala spacing reduces steric hindrance for bulky kinases. |

Troubleshooting Guide

-

Issue: Low Signal.

-

Cause: ATP concentration too low (limiting reagent) or Substrate concentration too high (substrate inhibition).

-

Fix: Run an ATP

curve. Ensure Mg²⁺ is at least 5–10 mM excess over ATP. -

Mn²⁺ Effect: Some kinases (e.g., Insulin Receptor) show 2–5x higher activity if 2 mM MnCl₂ is added to the Mg²⁺ buffer.

-

-

Issue: High Background in ELISA.

-

Cause: Incomplete blocking or Anti-pTyr antibody binding to unphosphorylated Glu-rich regions (rare but possible).

-

Fix: Increase BSA to 3% or use Casein blocking buffer. Ensure wash buffer contains Tween-20.

-

-

Issue: Precipitation in Stock.

-

Cause: pH drift or presence of Calcium/Magnesium in storage buffer.

-

Fix: Re-dissolve in fresh 50 mM Tris pH 8.0. Do not store in PBS with Ca/Mg.

-

References

-

Braun, S., et al. (1984). "Immunospecificity of antibodies to phosphotyrosine." Journal of Biological Chemistry, 259(4), 2051-2054. Link (Establishes Poly(Glu, Ala, Tyr) as a substrate).

-

Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Tyrosine Kinase Assay User Guide." Link (Detailed protocol for Poly-GAT and Poly-GT substrates).

-

Sigma-Aldrich. "Product Information: Poly(Glu, Ala, Tyr) 6:3:1." Link (Physical properties and reconstitution).

-

Cell Signaling Technology. "Tyrosine Kinase Assay Protocols using Poly(Glu, Tyr)." Link (General kinase assay buffer compositions).

-

Promega. "ADP-Glo™ Kinase Assay Application Note: Tyrosine Kinase Profiling." Link (Comparison of universal substrates).

Disclaimer: This Application Note is for research use only. Always consult the specific Certificate of Analysis for your lot of Poly(GAT) as the exact molar ratio (6:3:1 vs 1:1:1) can vary by manufacturer.

Sources

Application Note: Storage Conditions, Stability, and Handling of Lyophilized AEYG Peptide

Abstract

This application note provides a comprehensive technical guide for the storage, handling, and reconstitution of the tetrapeptide Ala-Glu-Tyr-Gly (AEYG) . While short peptides are often assumed to be robust, the specific inclusion of Tyrosine (Tyr) and Glutamic Acid (Glu) introduces distinct chemical vulnerabilities—specifically oxidative cross-linking and moisture-mediated hydrolysis. This guide outlines a self-validating storage protocol designed to maximize shelf-life and experimental reproducibility.

Chemical Characterization & Critical Quality Attributes (CQAs)

To understand the storage requirements, we must first analyze the physicochemical properties of the AEYG sequence.

| Residue | Position | Functionality | Stability Risk |

| Ala (Alanine) | N-Terminus | Hydrophobic, neutral | Low. Stable anchor. |

| Glu (Glutamic Acid) | Position 2 | Acidic side chain ( | Medium. Hygroscopic. Can act as an intramolecular acid catalyst, promoting hydrolysis of adjacent peptide bonds if moisture is present. |

| Tyr (Tyrosine) | Position 3 | Phenolic, aromatic | High. Primary site of degradation. Susceptible to photo-oxidation and formation of dityrosine cross-links (yellowing). |

| Gly (Glycine) | C-Terminus | Neutral, flexible | Low. Provides conformational flexibility. |

The "Yellowing" Indicator

The most immediate visual indicator of AEYG degradation is a color shift from white/off-white to pale yellow. This is caused by the oxidation of the Tyrosine phenol ring into quinone intermediates or dityrosine aggregates. If the lyophilized cake is yellow, the peptide integrity is compromised.

Storage Protocols

Lyophilized Powder (Long-Term)

In its freeze-dried state, AEYG is stabilized by the amorphous glass matrix of the cake. The goal is to maintain the material below its glass transition temperature (

-

Temperature:

is the industry standard for stability -

Container: Amber glass vials (Type I borosilicate) with crimped rubber septa. Amber glass is mandatory to prevent UV-induced Tyrosine oxidation.

-

Desiccation: Vials should be stored inside a secondary container (e.g., a sealed bag or jar) containing silica gel or molecular sieves.

Reconstituted Solution (Short-Term)

Once water is introduced, hydrolysis rates increase exponentially.

-

Solvent: Bacteriostatic Water (0.9% Benzyl Alcohol) or Sterile Water for Injection (SWFI).

-

pH: Maintain pH

. Avoid alkaline conditions ( -

Stability Window:

Operational Protocols

Protocol A: The "Zero-Shear" Reconstitution Method

Rationale: Vigorous shaking introduces air bubbles (oxygen), accelerating Tyrosine oxidation and potentially causing physical aggregation at the air-liquid interface.

-

Equilibration (CRITICAL): Remove the lyophilized vial from the freezer and let it stand at room temperature for 30 minutes before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense instantly on the hygroscopic peptide cake, initiating hydrolysis.

-

-

Venting: If the vial is under vacuum, insert a sterile needle to equalize pressure before injecting solvent.

-

Solvent Addition: Slowly inject the diluent down the side of the vial wall , not directly onto the powder.

-

Dissolution: Do NOT shake. Swirl the vial gently in a circular motion or roll it between your palms until the solution is clear.

-

Visual Inspection: The solution must be clear and colorless. Any turbidity or yellow tint indicates degradation.

Protocol B: Accelerated Stability Testing (Validation)

Rationale: Users should verify the stability of their specific batch using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 Reverse Phase (e.g.,

, -

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 20 minutes.

-

Detection: UV at 280 nm (Specific for Tyrosine) and 214 nm (Peptide bond).

-

Pass Criteria: Purity

; no new peaks

Mechanistic Visualization

The following diagram illustrates the workflow for handling AEYG and the chemical pathways that lead to failure.

Figure 1: Operational workflow (Left) vs. Chemical degradation risks (Right). Green nodes represent safe handling; Red/Yellow nodes represent risks.

Summary of Stability Data

| Condition | Form | Stability Estimate | Major Risk Factor |

| Lyophilized Powder | 24–36 Months | Moisture ingress (Cap failure) | |

| Lyophilized Powder | 6–12 Months | Slow oxidation | |

| Lyophilized Powder | < 30 Days | Heat-induced cake collapse | |

| Reconstituted (Solution) | 14–21 Days | Microbial growth / Hydrolysis | |

| Reconstituted (Solution) | 3–6 Months | Freeze-thaw aggregation |

References

-

United States Pharmacopeia (USP). General Chapter <1046> Cell and Gene Therapy Products - Ancillary Materials (Peptide Stability). USP-NF.[3]

-

Sigma-Aldrich (Merck). Handling and Storage of Peptides. Technical Guide.[2]

-

Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544–575. (Discusses Tyrosine oxidation mechanisms).

-

GenScript. Peptide Storage and Handling Guidelines. (Industry standard protocols for hygroscopic peptides).

Sources

H-Ala-Glu-Tyr-Gly-OH Peptide: A Comprehensive Guide to Solubility in Water and DMSO

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Peptide Solubility in Scientific Advancement

Peptides, short chains of amino acids, are at the forefront of therapeutic innovation and biochemical research. Their ability to mimic natural ligands, modulate protein-protein interactions, and serve as targeted drug delivery vehicles makes them a highly attractive class of molecules. However, a peptide's utility is fundamentally governed by its solubility in various solvent systems. Inadequate solubility can hinder everything from initial in vitro screening to final formulation, leading to inaccurate experimental results and significant delays in development timelines. This application note provides a detailed exploration of the solubility characteristics of the tetrapeptide H-Ala-Glu-Tyr-Gly-OH, offering both a theoretical framework and practical protocols for its dissolution in two commonly used laboratory solvents: water and dimethyl sulfoxide (DMSO).

The choice between an aqueous solution and an organic solvent like DMSO is a critical decision point in experimental design. Water, as the biological solvent, is often preferred for cell-based assays and in vivo studies. Conversely, DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds that are intractable in aqueous media. Understanding the interplay between the peptide's intrinsic properties and the characteristics of these solvents is paramount for reliable and reproducible research.

This guide is structured to provide a deep, mechanistic understanding of the factors governing the solubility of H-Ala-Glu-Tyr-Gly-OH. We will begin by dissecting its physicochemical properties, followed by a detailed, step-by-step protocol for experimentally determining its solubility. This document is intended to serve as a practical resource, empowering researchers to make informed decisions and troubleshoot solubility challenges effectively.

Physicochemical Properties of H-Ala-Glu-Tyr-Gly-OH: A Predictive Analysis

The solubility of a peptide is intrinsically linked to its amino acid composition and the resulting physicochemical characteristics.[1] The tetrapeptide H-Ala-Glu-Tyr-Gly-OH is composed of Alanine (Ala), Glutamic Acid (Glu), Tyrosine (Tyr), and Glycine (Gly). A thorough analysis of these constituent amino acids provides a strong foundation for predicting its solubility behavior.

| Property | Value | Source/Calculation |

| Molecular Formula | C18H24N4O8 | Calculated |

| Molecular Weight | 440.41 g/mol | Calculated |

| Amino Acid Composition | Alanine (A), Glutamic Acid (E), Tyrosine (Y), Glycine (G) | - |

| Net Charge at pH 7.4 | -2 | Calculated |

| Calculated Isoelectric Point (pI) | ~3.5 | Calculated |

| Key Functional Groups | N-terminal amine, C-terminal carboxylic acid, Glutamic acid side-chain carboxyl, Tyrosine side-chain hydroxyl | - |

Analysis of Amino Acid Contributions:

-

Alanine (Ala): A small, nonpolar amino acid that contributes to the hydrophobic character of the peptide.

-

Glutamic Acid (Glu): An acidic amino acid with a carboxylic acid side chain. This group is negatively charged at physiological pH, significantly enhancing aqueous solubility.

-

Tyrosine (Tyr): An aromatic amino acid with a polar hydroxyl group. The aromatic ring contributes to hydrophobicity, while the hydroxyl group can participate in hydrogen bonding, influencing solubility in both water and DMSO. The tyrosine residue also provides a convenient chromophore for UV-Vis spectrophotometric quantification.

-

Glycine (Gly): The smallest amino acid, with a single hydrogen atom as its side chain. It is considered neutral and contributes minimally to the overall hydrophobicity or hydrophilicity.

Isoelectric Point (pI) and its Implication for Aqueous Solubility:

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, solubility in aqueous solutions is typically at its minimum at the pI, as the lack of net charge reduces repulsion between peptide molecules, favoring aggregation and precipitation. Conversely, at pH values above or below the pI, the peptide will have a net negative or positive charge, respectively, which enhances its interaction with water molecules and increases solubility.

The calculated pI of H-Ala-Glu-Tyr-Gly-OH is approximately 3.5. This low pI is due to the presence of two carboxylic acid groups (the C-terminus and the glutamic acid side chain) and only one primary amino group (the N-terminus). At a neutral pH of 7, the peptide will be significantly above its pI and will carry a net negative charge, suggesting good solubility in water under these conditions.

Solvent Selection Rationale: Water vs. DMSO

The decision to use water or DMSO as a solvent is a critical experimental parameter. The following diagram illustrates a logical workflow for making this choice based on the peptide's properties.

Caption: Solvent selection workflow for peptides.

For H-Ala-Glu-Tyr-Gly-OH:

-

Water: Given the presence of the highly polar and charged glutamic acid residue and a calculated pI significantly lower than neutral pH, this peptide is predicted to be soluble in aqueous buffers with a pH of 7 or higher. The net negative charge at this pH will promote strong interactions with polar water molecules.

-

DMSO: As a powerful polar aprotic solvent, DMSO is also expected to be an excellent solvent for H-Ala-Glu-Tyr-Gly-OH. It can effectively solvate the peptide backbone and the various functional groups. For highly concentrated stock solutions or if aqueous solubility proves to be limited, DMSO is a reliable alternative.

Experimental Protocol: Quantitative Determination of H-Ala-Glu-Tyr-Gly-OH Solubility

This protocol provides a robust method for determining the solubility of H-Ala-Glu-Tyr-Gly-OH in both water and DMSO using UV-Vis spectrophotometry. The presence of a tyrosine residue allows for direct quantification of the dissolved peptide by measuring its absorbance at approximately 280 nm.

Materials:

-

H-Ala-Glu-Tyr-Gly-OH peptide (lyophilized powder)

-

Deionized water (18 MΩ·cm)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Sodium hydroxide (NaOH)

-

0.1 M Hydrochloric acid (HCl)

-

Microcentrifuge tubes

-

Vortex mixer

-

Benchtop microcentrifuge

-

UV-Vis spectrophotometer and quartz cuvettes or a UV-compatible microplate reader

-

Calibrated analytical balance

-

Calibrated micropipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

Part 1: Preparation of Peptide Stock Solutions

-

Weighing the Peptide: Accurately weigh approximately 1-2 mg of lyophilized H-Ala-Glu-Tyr-Gly-OH into separate pre-weighed microcentrifuge tubes for the water and DMSO solubility tests. Record the exact mass.

-

Aqueous Solution Preparation: a. To the tube designated for aqueous solubility, add a small, precise volume of PBS (pH 7.4) (e.g., 100 µL). b. Vortex the tube for 30 seconds. If the peptide does not fully dissolve, sonicate for 5-10 minutes in a water bath sonicator. c. Visually inspect the solution against a dark background for any undissolved particulates. d. If the peptide is fully dissolved, proceed to quantification. If not, add another small, precise volume of PBS and repeat the vortexing and sonication steps. Continue this process until the peptide is fully dissolved or it is clear that it will not dissolve at a reasonable concentration.

-

DMSO Solution Preparation: a. To the tube designated for DMSO solubility, add a small, precise volume of anhydrous DMSO (e.g., 50 µL). b. Vortex thoroughly for 1-2 minutes. Peptides often dissolve more readily in DMSO, but gentle warming (to room temperature if stored cold) may aid the process. c. Visually inspect for complete dissolution. As with the aqueous preparation, add incremental volumes of DMSO if necessary.

Part 2: Quantification of Dissolved Peptide

-

Centrifugation: For any solutions that appear to have reached their solubility limit (i.e., contain undissolved material), centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining solid.

-

Preparation for Measurement: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet.

-

UV-Vis Measurement: a. Using the appropriate solvent (PBS or DMSO) as a blank, measure the absorbance of the supernatant at 280 nm. b. If the absorbance is too high (typically > 1.5), dilute the supernatant with the corresponding solvent to bring the absorbance into the linear range of the spectrophotometer (usually 0.1 - 1.0).

-

Calculation of Concentration: a. Use the Beer-Lambert law (A = εbc) to calculate the concentration of the peptide.

-

A = Absorbance at 280 nm

-

ε (epsilon) = Molar absorptivity of Tyrosine at 280 nm (approximately 1490 L·mol⁻¹·cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration in mol/L b. The calculated concentration represents the solubility of the peptide in that solvent under the tested conditions.

-

Conclusion and Best Practices

The tetrapeptide H-Ala-Glu-Tyr-Gly-OH possesses a balanced composition of hydrophobic, acidic, and polar residues. Its calculated low isoelectric point strongly suggests that it will be readily soluble in aqueous buffers at neutral or alkaline pH. For applications requiring high concentrations or for overcoming any potential aggregation issues, DMSO serves as an excellent alternative solvent.

Key Recommendations for Handling H-Ala-Glu-Tyr-Gly-OH:

-

Initial Solubility Testing: Always test the solubility of a small amount of peptide before dissolving the entire batch.

-

Aqueous Solutions: For aqueous solutions, use a buffer at a pH significantly different from the peptide's pI (e.g., PBS at pH 7.4).

-

Use of Sonication: Sonication can be a useful tool to aid in the dissolution of peptides.[2]

-

DMSO Stock Solutions: When preparing stock solutions in DMSO, ensure the final concentration of DMSO in your experimental system is compatible with your assay and does not cause cellular toxicity (typically <0.5%).[3]

-

Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

By understanding the fundamental physicochemical properties of H-Ala-Glu-Tyr-Gly-OH and employing systematic experimental protocols, researchers can confidently prepare solutions of this peptide for a wide range of scientific applications, ensuring the reliability and accuracy of their results.

References

- BenchChem. (n.d.). A Technical Guide to the Tripeptide H-Gly-Ala-Tyr-OH: Synthesis and Characterization.

- Bachem. (2021, July 23). Peptide solubility.

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

-

Wikipedia. (2024, January 28). Amino acid. Retrieved from [Link]

-

Leah4sci. (2016, June 4). How to Calculate Peptide Charge and Isoelectric Point MCAT Trick [Video]. YouTube. Retrieved from [Link]

-

Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.

-

LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing oxidation of Tyr residue in H-Ala-Glu-Tyr-Gly-OH

A Guide to Preventing Tyrosine Residue Oxidation for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for H-Ala-Glu-Tyr-Gly-OH. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice to prevent the oxidative degradation of the tyrosine residue in your peptide. Understanding and mitigating this common issue is critical for ensuring the integrity, reproducibility, and success of your experiments.

The Challenge: Tyrosine Oxidation

Tyrosine (Tyr) is one of the amino acids most susceptible to oxidation due to the electron-rich phenol group in its side chain.[1] Oxidation can be initiated by a variety of factors commonly encountered in the laboratory, including reactive oxygen species (ROS), exposure to light, and the presence of trace metal ions.[2][3] This process can lead to the formation of several byproducts, most notably 3,4-dihydroxyphenylalanine (DOPA) and dityrosine cross-links, which can significantly alter the peptide's structure, function, and analytical profile.[4][5]

Frequently Asked Questions (FAQs)

Q1: I've noticed a new peak in my HPLC analysis of H-Ala-Glu-Tyr-Gly-OH that I suspect is an oxidized form. What is the likely modification?

A1: The most common oxidation products of tyrosine are hydroxylated derivatives like DOPA and cross-linked dityrosine dimers.[4][5] These modifications will alter the peptide's hydrophilicity and mass, leading to shifts in retention time and a corresponding mass increase that can be detected by mass spectrometry. For example, the formation of dityrosine would result in a dimer of your peptide with a corresponding mass-to-charge ratio.

Q2: My lyophilized peptide has a slight yellowish tint. Is this a sign of oxidation?

A2: While a slight change in color of a lyophilized powder can have several causes, it can be indicative of oxidation. Tyrosine oxidation products, particularly those leading to melanin-like structures, can be colored. It is advisable to analytically confirm the purity of the peptide using methods like HPLC and mass spectrometry if you observe a color change.

Q3: Can repeated freeze-thaw cycles of my peptide solution cause oxidation?

A3: Yes, repeated freeze-thaw cycles should be avoided as they can increase the peptide's susceptibility to degradation, including oxidation.[6] This is partly due to the increased exposure to atmospheric oxygen each time the sample is thawed and handled. It is highly recommended to aliquot your peptide solution into single-use volumes to minimize freeze-thaw cycles.

Q4: Are there specific pH conditions that accelerate tyrosine oxidation?

A4: The rate of tyrosine oxidation can be pH-dependent. Deprotonation of the phenolic hydroxyl group (pKa ≈ 10) can increase the susceptibility of the tyrosine residue to oxidation.[5] Therefore, it is advisable to maintain the pH of your peptide solutions in the slightly acidic to neutral range (pH 5-7) to enhance stability. Exposure to pH > 8 should be minimized.

Troubleshooting Guide: Identifying and Mitigating Tyrosine Oxidation

This section provides a structured approach to troubleshooting potential oxidation issues with your H-Ala-Glu-Tyr-Gly-OH peptide.